3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one 3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15895281
InChI: InChI=1S/C18H16N2O2/c21-13-12-20-17(11-10-14-6-2-1-3-7-14)19-16-9-5-4-8-15(16)18(20)22/h1-11,21H,12-13H2/b11-10+
SMILES:
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol

3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one

CAS No.:

Cat. No.: VC15895281

Molecular Formula: C18H16N2O2

Molecular Weight: 292.3 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one -

Specification

Molecular Formula C18H16N2O2
Molecular Weight 292.3 g/mol
IUPAC Name 3-(2-hydroxyethyl)-2-[(E)-2-phenylethenyl]quinazolin-4-one
Standard InChI InChI=1S/C18H16N2O2/c21-13-12-20-17(11-10-14-6-2-1-3-7-14)19-16-9-5-4-8-15(16)18(20)22/h1-11,21H,12-13H2/b11-10+
Standard InChI Key IQOBQLPCEDXFPM-ZHACJKMWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=O)N2CCO
Canonical SMILES C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=O)N2CCO

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

3-(2-Hydroxyethyl)-2-styrylquinazolin-4(3H)-one (IUPAC name: 3-(2-hydroxyethyl)-2-[(E)-styryl]quinazolin-4-one) has the molecular formula C₁₈H₁₆N₂O₂ and a molecular weight of 292.33 g/mol . The core quinazolin-4(3H)-one structure consists of a fused benzene and pyrimidine ring, with a ketone group at position 4. The styryl moiety (C₆H₅-CH=CH-) at position 2 and the 2-hydroxyethyl group (-CH₂CH₂OH) at position 3 contribute to its stereoelectronic properties .

Stereochemical Considerations

The styryl group introduces geometric isomerism (E/Z), with the E-isomer predominating due to steric factors during synthesis. Coupling constants (J > 16 Hz) in ¹H-NMR spectra confirm the trans configuration of the double bond . X-ray crystallography of analogous compounds reveals dihedral angles of ~86° between the quinazoline and phenyl rings, suggesting limited conjugation between the aromatic systems .

Synthesis and Optimization Strategies

Microwave-Assisted Neat Synthesis

A high-yield route involves reacting 3-(2-hydroxyethyl)-2-methylquinazolin-4(3H)-one with substituted benzaldehydes under microwave irradiation (150–200 W, 5–10 min). This solvent-free method achieves yields of 52–80%, with purities exceeding 98% by HPLC . For example, condensation with 4-methoxybenzaldehyde yields the product with λmax = 305.8 nm (log ε = 3.58) .

Three-Component Condensation

An eco-friendly approach utilizes citric acid (20 mol%) in methanol at 60°C, combining isatoic anhydride, anilines, and cinnamaldehydes. This method produces dihydroquinazolinone intermediates (30–80% yield), which are oxidized to the target compound using I₂/DMSO (57–91% yield) . Key advantages include:

  • Short reaction times (<2 h)

  • Minimal byproduct formation

  • Compatibility with electron-donating and withdrawing substituents

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Key Advantage
Microwave-assistedSolvent-free, 150°C52–80>98Rapid, energy-efficient
Three-componentCitric acid, 60°C57–9195–99Atom-economical, scalable
POCl₃ chlorinationReflux, 6 h45–6890–95Generates chloro derivatives

Data synthesized from .

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (DMSO-d₆, 500 MHz):

  • δ 2.65 (s, 3H, CH₃ from methylquinazolinone precursor)

  • δ 3.66 (q, J = 6.2 Hz, 2H, -CH₂CH₂OH)

  • δ 4.12 (t, J = 6.2 Hz, 2H, -CH₂OH)

  • δ 6.82–7.89 (m, 9H, aromatic and vinyl protons) .

The trans-vinylic protons appear as doublets at δ 7.25 and 7.63 with J = 16.4 Hz, confirming E-configuration .

Infrared (IR) Spectroscopy

Key absorption bands (cm⁻¹):

  • 3311 (N-H stretch)

  • 1659 (C=O quinazolinone)

  • 1630 (conjugated C=C styryl)

  • 1239 (C-N quinazoline ring) .

X-ray Crystallography

While no direct crystal data exists for 3-(2-hydroxyethyl)-2-styrylquinazolin-4(3H)-one, analogous structures show:

  • Orthorhombic crystal systems (space group P2₁2₁2₁)

  • C-H⋯O hydrogen bonding networks (2.58–2.67 Å)

  • Hirshfeld surface analysis indicating 48.4% H⋯H contacts .

Industrial and Research Applications

Intermediate for Medicinal Chemistry

The compound serves as a precursor for:

  • Antitumor agents via Michael addition to α,β-unsaturated ketones

  • Antibacterial sulfonamides through reaction with sulfonyl chlorides .

Materials Science Applications

Conjugated π-system enables potential use in:

  • Organic light-emitting diodes (OLEDs)

  • Photocatalytic systems due to visible-light absorption (λmax ~305 nm) .

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